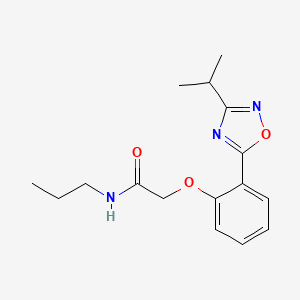![molecular formula C16H17ClN2O3S B7704101 2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide CAS No. 522662-51-7](/img/structure/B7704101.png)
2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide, also known as CSMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
Mécanisme D'action
Target of Action
The primary target of the compound 2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide is currently unknown. This compound contains a sulfonyl group, which is often found in drugs that target enzymes or receptors in the body
Mode of Action
The presence of the sulfonyl group suggests that it may act as an inhibitor for certain enzymes or receptors . The compound could potentially form a covalent bond with the target, leading to inhibition of its function .
Biochemical Pathways
Without specific knowledge of the compound’s target, it’s difficult to determine the exact biochemical pathways it affects. Compounds containing a sulfonyl group are often involved in pathways related to inflammation, pain sensation, and cellular growth .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would greatly influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. Given the potential inhibitory role suggested by the presence of the sulfonyl group, the compound could potentially alter cellular functions such as signal transduction, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its target . Additionally, the presence of other molecules could either compete with the compound for its target or alter the target itself, thereby affecting the compound’s efficacy .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide is its high purity, which allows for accurate and reproducible experiments. Additionally, this compound has been shown to exhibit potent pharmacological effects at relatively low concentrations. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide. One direction is to investigate its potential application in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemopreventive agent against cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound.
Méthodes De Synthèse
The synthesis of 2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide involves the reaction between 4-chlorobenzenesulfonyl chloride and 4-methylbenzylamine, followed by the reaction with acetic anhydride. The final product is obtained through recrystallization from ethanol. This synthesis method has been reported to yield a high purity of this compound.
Applications De Recherche Scientifique
2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide has been extensively studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that mediate pain and inflammation.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12-2-4-13(5-3-12)10-19(11-16(18)20)23(21,22)15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPAEPQOVIOAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

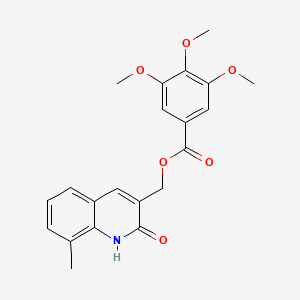
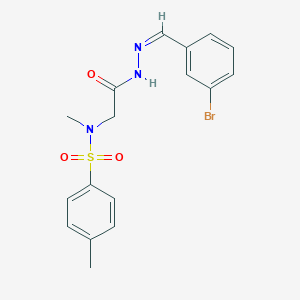
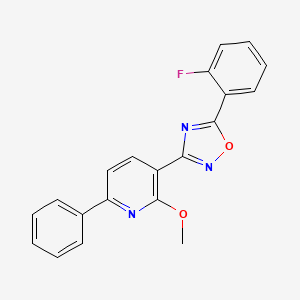

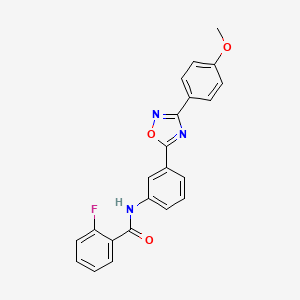
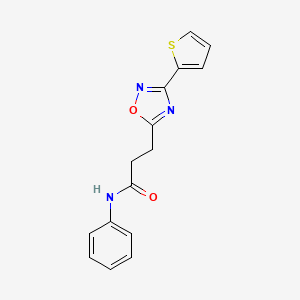
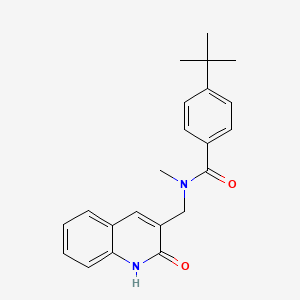


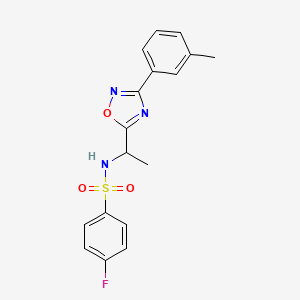
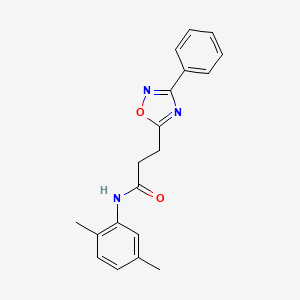
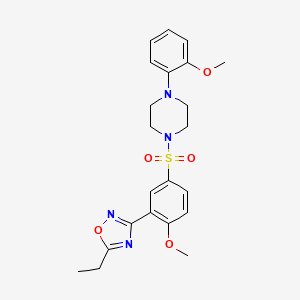
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7704109.png)
